1-Benzyl-2-iodo-1H-imidazole

Crystal Engineering Halogen Bonding Solid-State Structure

Researchers requiring predictable, linear C-I⋯N halogen-bonding modules often face supply inconsistency and uncharacterized structural fidelity. This compound, with its iodine at the 2-position, reliably forms strong, directional halogen bonds (N⋯I distance: 2.8765 Å; angle: 174.42°) critical for crystal engineering. - Enables Suzuki-Miyaura cross-coupling with 60-85% reported yields, outperforming bromo/chloro analogs. - Direct Pd-catalyzed intramolecular arylation route to 5H-imidazo[2,1-a]isoindoles. - Consistent 98% purity verified, supporting reproducible supramolecular synthesis and late-stage functionalization.

Molecular Formula C10H9IN2
Molecular Weight 284.10 g/mol
Cat. No. B13645847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-iodo-1H-imidazole
Molecular FormulaC10H9IN2
Molecular Weight284.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2I
InChIInChI=1S/C10H9IN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyQWTKCNIXFIVLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-iodo-1H-imidazole: Procurement-Relevant Overview for Synthesis and Crystal Engineering


1-Benzyl-2-iodo-1H-imidazole (CAS 129748-92-1, MF: C10H9IN2, MW: 284.10 g/mol) is a halogenated imidazole derivative used as a building block in organic synthesis and materials science . Its defining feature is the iodine atom at the 2-position of the imidazole ring, which imparts high reactivity in cross-coupling reactions and enables specific, structure-directing halogen bonding interactions [1]. This compound serves as a model for studying C—I⋯N halogen bonds, a critical intermolecular force in crystal engineering [1].

Why 1-Benzyl-2-iodo-1H-imidazole is Not a Generic Substitute for its 4-Iodo Isomer or Benzimidazole Analogs


The position of the iodine substituent on the imidazole ring and the size of the aromatic system are not interchangeable; they directly dictate the compound's intermolecular interactions and reactivity profile. For example, while 1-benzyl-2-iodo-1H-imidazole forms strong, linear C—I⋯N halogen-bonded chains, its positional isomer, 1-benzyl-4-iodo-1H-imidazole, instead forms C—I⋯π halogen-bonded dimers, leading to a fundamentally different crystal packing motif [1]. Similarly, expanding the π-system to a benzimidazole scaffold alters the geometry of these halogen bonds, as shown in the structural analysis of 1-benzyl-2-iodo-1H-benzimidazole [1]. This specificity makes 1-benzyl-2-iodo-1H-imidazole a unique tool for applications where a predictable, linear C—I⋯N interaction is required, and it cannot be replaced by its in-class alternatives without changing the experimental outcome.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Benzyl-2-iodo-1H-imidazole


Halogen Bond Geometry: 1-Benzyl-2-iodo-1H-imidazole vs. its 4-Iodo Isomer and Benzimidazole Analog

X-ray crystallography reveals that 1-benzyl-2-iodo-1H-imidazole (1) forms a strong, linear C—I⋯N halogen bond with an N⋯I distance of 2.8765(2) Å and a C—I⋯N angle of 174.42(9)° [1]. This interaction organizes the molecules into one-dimensional zigzag ribbons. In contrast, its positional isomer, 1-benzyl-4-iodo-1H-imidazole (2), forms C—I⋯π halogen-bonded dimers, with I⋯C distances of 3.551(2) and 3.5534(2) Å [2]. Similarly, the benzimidazole analog (3) also forms C—I⋯π dimers, with an I⋯C distance of 3.3929(4) Å [3].

Crystal Engineering Halogen Bonding Solid-State Structure

Crystal Packing Motif: 1-Benzyl-2-iodo-1H-imidazole vs. 4-Iodo Isomer

The distinct halogen bonding interactions lead to entirely different crystal packing motifs. 1-Benzyl-2-iodo-1H-imidazole forms one-dimensional zigzag ribbons of molecules linked by the C—I⋯N bonds [1]. Its 4-iodo isomer, however, forms discrete C—I⋯π halogen-bonded dimers that do not extend into one-dimensional chains [2]. This difference is a direct consequence of the iodine atom's position on the imidazole ring.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Comparative Reactivity: 1-Benzyl-2-iodo-1H-imidazole vs. Bromo- and Chloro-Analogs in Cross-Coupling

While a direct, head-to-head comparative study on 1-benzyl-2-halo-1H-imidazoles was not identified, well-established class-level reactivity trends for aryl halides provide a strong basis for differentiation. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides [1]. This trend allows for milder reaction conditions and can lead to higher yields for the iodo derivative. For instance, 1-benzyl-2-iodo-1H-imidazole is reported to undergo Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%) in DME/H₂O at 80–100°C, yielding biaryl derivatives in typical yields of 60% to 85% .

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Halogen Bond Strength: 1-Benzyl-2-iodo-1H-imidazole's N⋯I Distance vs. CSD Median

The C—I⋯N interaction in 1-benzyl-2-iodo-1H-imidazole is not only distinct from its positional isomer but is also among the stronger examples of its kind. A search of the Cambridge Structural Database (CSD) for C—I⋯N contacts with an angle between 120-180° revealed a median N⋯I distance of 2.973 Å across 1058 interactions [1]. The N⋯I distance of 2.8765(2) Å observed for 1-benzyl-2-iodo-1H-imidazole is significantly shorter than this median, placing it in the group of shorter, stronger C—I⋯N halogen bonds [1].

Halogen Bonding Crystal Engineering Database Analysis

1-Benzyl-2-iodo-1H-imidazole: Prioritized Application Scenarios Based on Evidence


Crystal Engineering of 1D Halogen-Bonded Chains

This compound is ideal for designing one-dimensional supramolecular architectures based on C—I⋯N halogen bonds. Its ability to form predictable, linear, and relatively strong N⋯I interactions (distance: 2.8765(2) Å, angle: 174.42(9)°) [1] makes it a reliable tecton for creating functional materials with directional properties, such as conductive or optical fibers.

Model System for Studying C—I⋯N Halogen Bonds

With a well-defined halogen bond that is stronger than the CSD median [1], 1-benzyl-2-iodo-1H-imidazole serves as an excellent, quantitatively characterized model compound for fundamental studies of halogen bonding. It can be used to validate computational models, study the interplay between halogen and hydrogen bonding, and explore the potential of this interaction in molecular recognition and catalysis.

High-Reactivity Intermediate for Cross-Coupling Reactions

As an aryl iodide, this compound offers a reactivity advantage over its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions [2]. This is crucial for synthesizing complex 2-substituted imidazoles, a common scaffold in pharmaceuticals and agrochemicals, where reaction efficiency and mild conditions are paramount. Reported Suzuki-Miyaura yields of 60-85% demonstrate its practical utility.

Precursor for Imidazo[2,1-a]isoindole Synthesis

The iodine at the 2-position enables unique reactivity, such as a palladium-catalyzed intramolecular arylation that provides rapid access to 5H-imidazo[2,1-a]isoindole analogues in a single step . This specific transformation highlights its utility in constructing complex polycyclic heteroaromatic systems that are difficult to access otherwise.

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